Ethyl 2-aminopropanoate

Chemoenzymatic polymerization Papain Amino acid ester hydrolysis

Ethyl 2-aminopropanoate (CAS 17344-99-9), systematically named ethyl DL-alaninate, is the racemic ethyl ester of the proteinogenic amino acid alanine (C₅H₁₁NO₂, MW 117.15 g/mol). As a bifunctional α-amino acid ester bearing both a free primary amine and an ethyl ester moiety, it serves as a versatile synthetic intermediate in peptide chemistry, pharmaceutical synthesis, and materials science.

Molecular Formula C5H11NO2 · HCl
Molecular Weight 153.61
CAS No. 17344-99-9
Cat. No. B613105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-aminopropanoate
CAS17344-99-9
Molecular FormulaC5H11NO2 · HCl
Molecular Weight153.61
Structural Identifiers
SMILESCCOC(=O)C(C)N
InChIInChI=1S/C5H11NO2/c1-3-8-5(7)4(2)6/h4H,3,6H2,1-2H3
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Aminopropanoate (CAS 17344-99-9): Procurement-Relevant Identity and Class Position


Ethyl 2-aminopropanoate (CAS 17344-99-9), systematically named ethyl DL-alaninate, is the racemic ethyl ester of the proteinogenic amino acid alanine (C₅H₁₁NO₂, MW 117.15 g/mol) . As a bifunctional α-amino acid ester bearing both a free primary amine and an ethyl ester moiety, it serves as a versatile synthetic intermediate in peptide chemistry, pharmaceutical synthesis, and materials science . CAS 17344-99-9 specifically designates the free base form of the DL (racemic) variant, distinguishing it from the enantiopure L-form free base (CAS 3082-75-5), the hydrochloride salt (CAS 617-27-6), and the L-alanine ethyl ester hydrochloride (CAS 1115-59-9) [1]. This compound has been identified as a naturally occurring volatile constituent in Dahurian rose fruit [2] and is commercially available at standard purities of ≥95% .

Why Ethyl 2-Aminopropanoate (CAS 17344-99-9) Cannot Be Arbitrarily Replaced by In-Class Amino Acid Esters


Although alanine esters share a common α-amino acid scaffold, procurement decisions cannot treat ethyl 2-aminopropanoate as interchangeable with its closest analogs. The free base (CAS 17344-99-9) exists as a liquid, whereas the hydrochloride salts are crystalline solids, directly affecting handling, solubility, and formulation workflows . The ethyl ester exhibits a computed logP of 0.05 versus −0.49 for the methyl ester, reflecting a meaningful difference in lipophilicity that alters partitioning behavior in biphasic reactions and membrane permeability in biochemical assays . In chemoenzymatic polymerization, the ethyl ester demonstrates approximately 50% lower susceptibility to competing hydrolysis compared to the methyl ester under identical papain-catalyzed conditions (20 ± 2% vs. 40 ± 6% hydrolysis) [1]. Furthermore, the racemic DL form (CAS 17344-99-9) differs from the enantiopure L-form (CAS 3082-75-5) not only in stereochemical outcome of downstream reactions but also in procurement cost, as the DL form avoids chiral separation steps [2]. These quantifiable differences in physical state, reactivity, and cost structure mean that generic substitution without experimental validation risks altered reaction outcomes.

Product-Specific Quantitative Evidence Guide: Ethyl 2-Aminopropanoate (CAS 17344-99-9) vs. Closest Analogs


Enzymatic Hydrolysis Susceptibility: Ethyl Ester Demonstrates ~2-Fold Lower Hydrolysis Than Methyl Ester Under Papain Catalysis

In a direct head-to-head comparison under identical papain-catalyzed polymerization conditions (1 U/mL papain, 0.6 M monomer, 1 M phosphate buffer, pH 8, 40 °C), L-alanine ethyl ester (Ala-OEt) exhibited 20 ± 2% competing hydrolysis versus 40 ± 6% for L-alanine methyl ester (Ala-OMe) [1]. This represents an approximately 2-fold reduction in undesired hydrolytic side-product formation. The benzyl ester (Ala-OBzl) showed 11 ± 4% hydrolysis, indicating that while the ethyl ester is not the most hydrolysis-resistant option, it occupies a therapeutically useful middle ground between the highly labile methyl ester and the more costly benzyl ester [1].

Chemoenzymatic polymerization Papain Amino acid ester hydrolysis Poly(alanine) synthesis

Lipophilicity (LogP): Ethyl Ester Is ~0.5 Log Units More Lipophilic Than Methyl Ester, Impacting Partitioning Behavior

Computed ACD/LogP values reveal a clear lipophilicity gradient across alanine ester homologs: L-alanine ethyl ester (the enantiopure form corresponding to the L-isomer of CAS 17344-99-9) has an ACD/LogP of 0.05, while L-alanine methyl ester has an ACD/LogP of −0.49 . This 0.54 log unit difference corresponds to an approximately 3.5-fold higher octanol-water partition coefficient for the ethyl ester. At physiological pH (7.4), the ACD/LogD values are −0.67 (ethyl ester) and −0.86 (methyl ester), indicating that the ethyl ester remains consistently more lipophilic across the pH range . For comparison, the N-ethyl-substituted analog (ethyl N-ethyl-alaninate) reaches substantially higher lipophilicity, while the parent amino acid alanine has a logP of approximately −3.0, placing ethyl 2-aminopropanoate in an intermediate lipophilicity window useful for balancing aqueous solubility with membrane permeability [1].

Lipophilicity LogP Partition coefficient Drug design Prodrug

Physical State and Handling: Free Base (CAS 17344-99-9) Is a Liquid, Whereas Hydrochloride Salts Are Crystalline Solids

Ethyl 2-aminopropanoate free base (CAS 17344-99-9) is a liquid at ambient temperature (boiling point 127.8 °C at 760 mmHg, density 0.987 g/cm³), whereas its hydrochloride salt counterpart (CAS 617-27-6 for DL, CAS 1115-59-9 for L) is a white crystalline solid with a melting point of 85–87 °C . The free base's liquid state offers distinct advantages for solvent-free or neat reaction conditions and facilitates direct use in gas-phase studies [1]. The hydrochloride salt provides enhanced aqueous solubility (~100 g/L for the L-form HCl salt) and superior long-term storage stability under inert atmosphere at 2–8 °C [2]. Procurement choice between the free base and salt form should be driven by the intended reaction medium: the free base is preferred for organic-phase peptide couplings and anhydrous esterification reactions, while the hydrochloride salt is recommended for aqueous-phase enzymatic or biochemical applications [2].

Physical state Free base Hydrochloride salt Solubility Formulation

Chemoenzymatic Polymerization Yield: Ethyl Ester Achieves Sustained ~60% Yield Without the Time-Dependent Decline Observed for Methyl Ester

In a time-course study of papain-catalyzed poly(alanine) synthesis (0.6 M monomer, 1 U/mL papain, 40 °C, pH 8), L-alanine ethyl ester (Ala-OEt) achieved a polymerization yield that increased to approximately 60% with increasing reaction time and remained stable [1]. In contrast, L-alanine methyl ester (Ala-OMe) yield increased only up to 30 min and then decreased at 120 min, indicating competing exo-type hydrolysis of the product [1]. The average degree of polymerization (DPavg) for Ala-OEt was 7.6 ± 0.8, with a maximum DP (DPmax) of 17 ± 1 detected by MALDI-TOF at 0.3–0.5 M monomer concentration [1]. The benzyl ester (Ala-OBzl) outperformed both with DPavg 11.1 ± 1.3 and DPmax exceeding 30, though at higher procurement cost [1].

Chemoenzymatic synthesis Poly(alanine) Papain catalysis Peptide polymerization Yield optimization

Thermal Stability: Gas-Phase Elimination Kinetics Provide Quantitative Benchmarks for High-Temperature Process Compatibility

The gas-phase elimination kinetics of DL-alanine ethyl ester hydrochloride have been quantitatively characterized, yielding an Arrhenius rate expression of k = 3.1 × 10¹² [±3.9 × 10¹²] e^(−200,200 [±5,900] J/mol)/RT s⁻¹ over the temperature range 612–724 K [1]. At 650 K, the first-order rate constant is 2.53 × 10⁻⁴ s⁻¹, corresponding to a half-life of approximately 46 minutes under these conditions [1]. The primary decomposition pathway involves initial HCl elimination followed by fragmentation to ethylene, ethylamine, and CO₂ [1]. These parameters permit direct comparison with glycine ethyl ester and other amino acid ester hydrochlorides for which analogous kinetic data are available, enabling informed selection for high-temperature synthetic processes such as gas-phase deposition or pyrolytic transformations [2].

Thermal stability Gas-phase kinetics Arrhenius parameters Process chemistry

Cost-Efficiency: Racemic DL Form (CAS 17344-99-9) Provides Procurement Advantage Over Enantiopure L-Form for Non-Stereospecific Applications

Ethyl 2-aminopropanoate (CAS 17344-99-9) is the racemic DL mixture, synthesized directly from inexpensive DL-alanine via Fischer esterification with ethanol and an acid catalyst in yields exceeding 90% . The enantiopure L-form (CAS 3082-75-5) requires either chiral starting material (L-alanine) or post-synthetic resolution, adding cost. For applications where stereochemistry at the alanine α-carbon is either not critical (e.g., N-benzylidene protection yielding achiral intermediates ) or where racemic mixtures are intentionally employed (e.g., stereospecificity studies with papain demonstrating that both L- and D-enantiomers form enzyme-substrate intermediates with similar activation barriers [1]), the DL form offers equivalent chemical functionality at lower procurement cost. The hydrochloride salt of the DL form (CAS 617-27-6) has a typical commercial purity of 99% with melting point 84–86 °C [2].

Cost-efficiency Racemic Enantiopure Procurement Chiral

Best Research and Industrial Application Scenarios for Ethyl 2-Aminopropanoate (CAS 17344-99-9)


Chemoenzymatic Peptide and Polypeptide Synthesis via Papain Catalysis

Ethyl 2-aminopropanoate (CAS 17344-99-9) is a preferred substrate for papain-catalyzed chemoenzymatic polymerization when a balance between reactivity and hydrolytic stability is required. The ethyl ester achieves sustained ~60% polymerization yield without the time-dependent product degradation observed with the methyl ester, and exhibits only 20 ± 2% competing hydrolysis versus 40 ± 6% for the methyl ester under identical conditions [1]. This makes it suitable for synthesizing poly(alanine) with DPavg 7.6 ± 0.8 and DPmax up to 17, particularly in aqueous buffer systems at neutral to alkaline pH [1]. For applications requiring higher DP values, the benzyl ester is preferred, but at increased procurement cost.

Synthesis of N-Protected Amino Acid Ester Building Blocks for Solution-Phase Peptide Chemistry

The free base liquid form (CAS 17344-99-9) is directly compatible with N-protection reactions under anhydrous conditions without the need for base neutralization required by hydrochloride salts. The racemic nature of CAS 17344-99-9 is advantageous in N-benzylidene protection, where the chiral center becomes irrelevant after imine formation, delivering 92.2% yield at 97% purity (GC) . For enantioselective peptide synthesis requiring the L-configuration, procurement should pivot to CAS 3082-75-5 or its hydrochloride salt CAS 1115-59-9.

Pharmaceutical Intermediate for Antiviral Nucleoside Phosphoramidate Prodrugs

L-Alanine ethyl ester (as the hydrochloride salt, CAS 1115-59-9) is a key building block in the synthesis of nucleoside phosphoramidate prodrugs with activity against HIV and hepatitis B viruses . While these specific antiviral applications require the enantiopure L-form, the DL form (CAS 17344-99-9) can serve as a cost-effective starting material in early-stage medicinal chemistry campaigns where stereochemical exploration is desired, or in the synthesis of racemic phosphoramidate libraries for initial screening . The ethyl ester moiety contributes optimal lipophilicity (LogP 0.05) for prodrug permeability compared to the methyl ester (LogP −0.49) .

Ionic Liquid and Advanced Materials Precursor

Ethyl 2-aminopropanoate serves as a cation precursor for amino acid-derived protic ionic liquids and tetracyanidoborate-based ionic liquids, where the (S)-alanine ethyl ester cation forms crystalline salts exhibiting solid–solid phase transitions near room temperature (Ts–s = 29 °C) and relatively low melting points (~110 °C), as characterized by DSC [2]. The ionic conductivity of alanine ethyl ester formate has been tabulated, supporting its use in electrochemical applications [3]. The free base's liquid state facilitates direct salt formation without prior dissolution steps.

Technical Documentation Hub

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